3-(3-Chlorophenyl)cyclopentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-(3-chlorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14ClN/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9,11H,4-5,7,13H2 |
InChI Key |
SQVBYSXOQRNRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Contextualization Within Contemporary Organic Synthesis and Medicinal Chemistry Research
In the vast and ever-evolving fields of organic synthesis and medicinal chemistry, the quest for novel molecular architectures with desirable biological activities is paramount. 3-(3-Chlorophenyl)cyclopentan-1-amine emerges as a compound of interest due to its unique structural features, which are relevant to current research trends. The presence of a chlorophenyl group can influence the molecule's electronic properties and its ability to interact with biological targets. cymitquimica.com
The synthesis of such compounds often involves multi-step reaction sequences, starting from simpler precursors. For instance, the synthesis of related cyclopentanamine derivatives may involve the reaction of a cyclopentanamine precursor with appropriate phenyl and other functional groups. ontosight.ai The development of efficient and stereoselective synthetic routes to access specific isomers of substituted cyclopentylamines is an active area of research. These synthetic endeavors are crucial for enabling the exploration of the structure-activity relationships of this class of compounds.
From a medicinal chemistry perspective, the incorporation of a cyclopentane (B165970) ring is a recognized strategy to introduce conformational rigidity into a molecule, which can lead to improved binding affinity and selectivity for biological targets. rsc.org The amine functional group in this compound provides a handle for further chemical modification and can also play a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties.
Significance of the Cyclopentane Amine Scaffold in Chemical Research
The cyclopentane (B165970) ring is a prevalent structural motif in a wide array of natural products and biologically active molecules. nih.gov Its inclusion in drug candidates is often driven by the desire to explore chemical space beyond the more common aromatic and heterocyclic ring systems. The cyclopentane scaffold offers a three-dimensional arrangement of substituents that can be precisely controlled, which is a key aspect of rational drug design. researchgate.net
Aminocyclopentane cores are found in various natural products with notable biological activities, including antitumoral and antimicrobial properties. mdpi.com This has spurred significant interest in the development of synthetic methods to access diverse libraries of cyclopentane-based compounds for biological screening. The conformational flexibility of the cyclopentane ring, which can adopt envelope and half-chair conformations, allows it to adapt to the shape of biological targets, while rigidified versions of the scaffold are also being explored to enhance binding affinity and selectivity. rsc.org
The combination of a cyclopentane ring with an amine functional group, as seen in 3-(3-Chlorophenyl)cyclopentan-1-amine, creates a versatile scaffold for the development of new therapeutic agents. The amine group can act as a key pharmacophoric feature, participating in hydrogen bonding and ionic interactions with biological macromolecules. Furthermore, the cyclopentane amine scaffold can serve as a building block for the synthesis of more complex molecules, including peptides and peptidomimetics. nih.gov
Overview of Research Directions Pertaining to 3 3 Chlorophenyl Cyclopentan 1 Amine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The most logical disconnections involve the carbon-nitrogen (C-N) bond and the carbon-carbon (C-C) bond that attaches the chlorophenyl group to the cyclopentane ring.
C-N Bond Disconnection:
The most straightforward retrosynthetic step is the disconnection of the C-N bond of the amine functionality. This leads back to the corresponding ketone, 3-(3-chlorophenyl)cyclopentan-1-one, via a reductive amination pathway. This ketone is a key intermediate in many of the proposed synthetic routes.
Forward Reaction: Reductive amination of 3-(3-chlorophenyl)cyclopentan-1-one with an ammonia (B1221849) source and a suitable reducing agent would yield the target amine.
C-C Bond Disconnection:
Alternatively, disconnection of the C-C bond between the cyclopentane ring and the 3-chlorophenyl group suggests a conjugate addition or a coupling reaction.
Conjugate Addition Approach: This disconnection leads to a cyclopentenone precursor and a (3-chlorophenyl)metal reagent (e.g., a Gilman cuprate). The forward synthesis would involve a Michael addition of the organometallic reagent to cyclopent-2-en-1-one, followed by conversion of the resulting ketone to an amine.
Cross-Coupling Approach: This strategy involves the coupling of a cyclopentenyl derivative (e.g., a boronic ester or a halide) with a 3-chlorophenyl derivative in the presence of a transition metal catalyst. Subsequent reduction of the double bond and introduction of the amine group would complete the synthesis.
A plausible synthetic precursor is 3-chlorophenyl cyclopentyl ketone, which can be synthesized through methods such as the acid/base-catalyzed reaction of 3-chlorophenylacetic acid with cyclopentanone. The ketone can then be converted to the desired amine through reductive amination.
Stereoselective and Enantioselective Synthesis Approaches
The presence of two stereocenters in this compound (at C1 and C3) means that the compound can exist as four possible stereoisomers (two pairs of enantiomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R)). Therefore, controlling the stereochemistry is a critical aspect of its synthesis.
Diastereoselectivity in the formation of the 1,3-disubstituted cyclopentane ring can be achieved by controlling the approach of the incoming nucleophile or electrophile to a pre-existing stereocenter on the cyclopentane ring.
One potential diastereoselective route involves the reduction of an oxime derived from 3-(3-chlorophenyl)cyclopentan-1-one. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the steric hindrance of the substituents on the cyclopentane ring, potentially favoring the formation of either the cis or trans diastereomer.
| Precursor | Reaction | Key Strategy | Potential Outcome |
| 3-(3-chlorophenyl)cyclopent-2-en-1-one | Conjugate addition of an amine, followed by stereoselective reduction of the ketone | Substrate-controlled diastereoselection | Formation of a specific diastereomer of the target amine |
| 3-(3-chlorophenyl)cyclopentan-1-one | Diastereoselective reductive amination | Reagent-controlled diastereoselection | Preferential formation of cis or trans isomers |
To obtain enantiomerically pure this compound, either a resolution of the racemic mixture or an asymmetric synthesis is required.
Enantiomeric Resolution:
Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts. libretexts.org These salts, having different physical properties, can be separated by fractional crystallization. libretexts.org Subsequent treatment of the separated diastereomeric salts with a base will liberate the individual enantiomers of the amine.
Asymmetric Synthesis:
Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved through several strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. nih.govrsc.org For example, a chiral auxiliary could be incorporated into the amine precursor, influencing the stereoselective reduction of the imine intermediate in a reductive amination. After the desired stereochemistry is established, the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation of an enamine precursor or an asymmetric reductive amination of 3-(3-chlorophenyl)cyclopentan-1-one could be employed.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comnih.gov For the synthesis of this compound, a suitable chiral starting material derived from the chiral pool, such as a carbohydrate or an amino acid, could be transformed into a chiral cyclopentane intermediate. This approach would introduce the desired absolute stereochemistry at one or both of the stereocenters early in the synthetic sequence.
| Chiral Pool Source | Potential Intermediate | Key Transformations |
| D-Glucose | Chiral cyclopentenone derivative | Multi-step conversion involving cyclization and functional group manipulations |
| L-Proline | Chiral substituted cyclopentylamine (B150401) | Ring expansion and functionalization |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods, particularly those involving transition metals, offer efficient and selective routes for the formation of C-C and C-N bonds, which are crucial for the synthesis of the target molecule.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of the C-C bond between the 3-chlorophenyl group and the cyclopentane ring.
Palladium-Catalyzed Cross-Coupling: A palladium catalyst could be used to couple a cyclopentenyl triflate or halide with (3-chlorophenyl)boronic acid (Suzuki coupling) or an organostannane derivative (Stille coupling). lookchem.com The resulting 3-(3-chlorophenyl)cyclopentene can then be hydrogenated and converted to the amine. A domino palladium-catalyzed cyclization could also be a potential route for constructing the tetracyclic skeleton. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts are known to promote hydroamination reactions. organic-chemistry.orgberkeley.edu A rhodium-catalyzed intramolecular hydroamination of a suitable aminoalkene could be a viable strategy to construct the cyclopentylamine ring system with the desired substitution pattern.
Copper-Catalyzed Amination: While typically used for C-N bond formation with aryl halides, copper catalysis could potentially be adapted for the synthesis of the target molecule, for instance, in the amination of a functionalized cyclopentane derivative.
The table below summarizes potential transition metal-catalyzed reactions for the synthesis of key intermediates.
| Reaction Type | Catalyst | Substrates | Intermediate Product |
| Suzuki Coupling | Palladium(0) complex | Cyclopent-2-en-1-yl boronic ester + 1-bromo-3-chlorobenzene | 3-(3-Chlorophenyl)cyclopent-1-ene |
| Heck Reaction | Palladium(0) complex | Cyclopentene (B43876) + 1-bromo-3-chlorobenzene | 3-(3-Chlorophenyl)cyclopent-1-ene |
| Reductive Amination | Ruthenium or Iridium complex | 3-(3-Chlorophenyl)cyclopentan-1-one + Ammonia | This compound |
Organocatalytic Transformations
Organocatalysis offers a powerful approach for the enantioselective synthesis of key intermediates, avoiding the use of metal-based catalysts. A plausible organocatalytic route to a precursor of this compound involves the asymmetric conjugate addition of a suitable nucleophile to cyclopentenone.
A well-established organocatalytic transformation that can be adapted for this purpose is the Michael addition of an aryl nucleophile to an α,β-unsaturated carbonyl compound. In this hypothetical approach, a 3-chlorophenyl organometallic reagent, or a suitable equivalent, could be added to cyclopentenone in the presence of a chiral organocatalyst. However, a more common and direct organocatalytic approach involves the reaction of an enolizable aldehyde with a nitroalkene, followed by further transformations.
A more direct and relevant organocatalytic strategy would be the asymmetric Michael addition of a nucleophile to cyclopentenone, catalyzed by a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. This methodology is effective in creating chiral centers with high enantioselectivity.
Hypothetical Organocatalytic Synthesis of a Key Intermediate:
A potential pathway could involve the conjugate addition of a 3-chlorophenylboronic acid to cyclopentenone, facilitated by a chiral diarylprolinol silyl ether organocatalyst. This reaction would aim to produce an enantioenriched 3-(3-chlorophenyl)cyclopentanone (B2368247).
| Step | Reactant 1 | Reactant 2 | Catalyst | Product |
| 1 | Cyclopentenone | 3-Chlorophenylboronic acid | Chiral diarylprolinol silyl ether | (R)- or (S)-3-(3-Chlorophenyl)cyclopentanone |
This enantiomerically enriched ketone is a crucial precursor that can then be converted to the target amine, this compound, through reductive amination. The stereochemistry of the final product would be influenced by the stereochemistry of the ketone and the conditions of the amination step.
Detailed research findings in the broader field of organocatalysis have demonstrated that the use of such catalysts can afford high yields and enantioselectivities (often >90% ee) for the conjugate addition of various nucleophiles to enones. nih.gov The specific conditions, such as solvent, temperature, and the specific structure of the organocatalyst, would need to be optimized for this particular transformation.
Alternative Synthetic Routes and Process Optimization Studies
Beyond classical synthetic methods, alternative routes focusing on sustainability and efficiency are of significant interest in modern pharmaceutical and chemical manufacturing.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, using less hazardous reagents, and improving atom economy. A key step where these principles can be applied is the reductive amination of the intermediate ketone, 3-(3-chlorophenyl)cyclopentanone.
Traditional reductive aminations often employ stoichiometric borohydride (B1222165) reagents, which can generate significant waste. Greener alternatives focus on catalytic hydrogenation or transfer hydrogenation. frontiersin.org
Green Reductive Amination Protocol:
A one-pot reductive amination protocol could be employed, where 3-(3-chlorophenyl)cyclopentanone is reacted with an ammonia source in the presence of a heterogeneous catalyst and a green reducing agent. tandfonline.comjocpr.comfigshare.com
| Reactant | Amine Source | Reducing Agent | Catalyst | Solvent | Product |
| 3-(3-Chlorophenyl)cyclopentanone | Ammonia | H₂ or Formic Acid | Pd/C or Raney Ni | Ethanol (B145695) or Water | This compound |
This approach aligns with several green chemistry principles:
Catalysis: The use of a recyclable heterogeneous catalyst reduces waste.
Atom Economy: Catalytic hydrogenation with H₂ produces only water as a byproduct.
Safer Solvents: The use of ethanol or water as a solvent is preferable to chlorinated solvents. frontiersin.org
One-Pot Procedure: Combining the imine formation and reduction into a single step improves efficiency and reduces the need for intermediate purification. tandfonline.comfigshare.com
Thiamine hydrochloride has also been reported as a green catalyst for the reductive amination of aldehydes under solvent-free conditions, which could be explored for the ketone intermediate. tandfonline.comfigshare.com
Flow Chemistry Applications for Efficient Production
Flow chemistry offers significant advantages for process optimization, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. The reductive amination step is particularly well-suited for implementation in a flow chemistry setup.
Flow Chemistry Reductive Amination:
A continuous-flow system can be designed where a solution of 3-(3-chlorophenyl)cyclopentanone and an amine source is passed through a heated packed-bed reactor containing a solid-supported catalyst. A reducing agent, such as hydrogen gas, can be introduced into the flow stream. researchgate.net
| Parameter | Description |
| Reactor Type | Packed-bed reactor with a heterogeneous catalyst (e.g., Pd/C). |
| Reactants | Solution of 3-(3-chlorophenyl)cyclopentanone and ammonia in a suitable solvent. |
| Reducing Agent | Hydrogen gas introduced via a mass flow controller. |
| Temperature | Optimized for reaction rate and selectivity. |
| Pressure | Controlled to maintain hydrogen in solution and influence reaction kinetics. |
| Flow Rate | Adjusted to control the residence time in the reactor. |
The advantages of a flow process for this synthesis include:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous reagents like hydrogen gas.
Improved Efficiency: Precise control over reaction parameters allows for higher yields and selectivities.
Scalability: Production can be scaled up by running the flow reactor for longer periods or by using parallel reactors.
Direct asymmetric reductive amination in a continuous-flow system has also been demonstrated for other ketones, offering a potential route to the enantiomerically pure target compound in a highly efficient manner. researchgate.net
Spectroscopic Methods for Definitive Structural Assignment
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By probing the magnetic and vibrational properties of its atoms and bonds, a detailed picture of its chemical environment can be constructed.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals and establishes the connectivity between them.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl group and the aliphatic protons of the cyclopentylamine ring. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns dictated by their substitution on the ring. The protons on the cyclopentane ring would resonate in the upfield region (δ 1.5-4.0 ppm), with the proton attached to the amine-bearing carbon (C1) appearing at a characteristically downfield position due to the deshielding effect of the nitrogen atom. The ¹³C NMR spectrum would complement this, showing characteristic signals for the aromatic carbons (δ 120-145 ppm) and the aliphatic carbons of the cyclopentane ring (δ 20-60 ppm).
2D NMR Spectroscopy: To unambiguously assign these signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the cyclopentane ring, allowing for the tracing of the ring's proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. This is crucial for assigning the carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). This is particularly useful for identifying the connection between the cyclopentane ring and the 3-chlorophenyl group, for instance, by observing a correlation between the proton at C3 of the cyclopentane ring and the carbons of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry of the molecule by identifying protons that are close in space, regardless of their bonding connectivity. libretexts.orglibretexts.org For this compound, NOESY can distinguish between cis and trans diastereomers by revealing through-space interactions between the protons on the cyclopentane ring. researchgate.netyoutube.com For example, in a cis isomer, a NOE would be expected between the proton at C1 and the proton at C3.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Assignment |
| 7.20-7.40 (m, 4H) | Aromatic-H |
| 3.50-3.70 (m, 1H) | H-1 |
| 3.10-3.30 (m, 1H) | H-3 |
| 1.80-2.20 (m, 6H) | H-2, H-4, H-5 |
| 1.60-1.80 (br s, 2H) | NH₂ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the isotopic masses of the constituent elements.
| Elemental Composition | Calculated Exact Mass |
| Formula | C₁₁H₁₄ClN |
| Monoisotopic Mass | 195.0815 |
The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the proposed elemental composition.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.comcardiff.ac.uk These spectra are characteristic of the functional groups present and can be used to confirm the presence of the amine, the aromatic ring, and the carbon-chlorine bond in this compound.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region, around 600-800 cm⁻¹).
Raman Spectroscopy: The Raman spectrum would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-Cl bond. uantwerpen.be
| Predicted Vibrational Frequencies | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1020-1250 |
| C-Cl Stretch | 600-800 |
X-ray Crystallography for Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov By diffracting X-rays through a single crystal of a pure enantiomer of this compound (or a derivative), a detailed electron density map can be generated. This map reveals the precise positions of all atoms in the crystal lattice, providing unambiguous information on bond lengths, bond angles, and torsional angles. For a chiral molecule, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) at the stereocenters. mdpi.com
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Configuration
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to study chiral molecules. creative-biostructure.comkud.ac.in These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry of the molecule.
For this compound, experimental ECD and ORD spectra can be compared with spectra predicted by quantum chemical calculations for the R and S enantiomers. researchgate.net A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the enantiomer being studied. These techniques are also valuable for determining the enantiomeric purity of a sample.
Conformational Analysis through Spectroscopic and Computational Methods
The cyclopentane ring is not planar and exists in dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. libretexts.orgdalalinstitute.com The substituents on the ring in this compound will influence the relative energies of these conformers and the orientation of the substituents (axial vs. equatorial).
A combination of spectroscopic methods and computational modeling can be used to investigate the conformational preferences of this molecule. researchgate.net
NMR Spectroscopy: Variable-temperature NMR studies can provide information about the energy barriers between different conformers. NOESY data can also provide distance constraints that are consistent with a particular conformation. acdlabs.com
Computational Methods: Molecular mechanics and quantum chemical calculations can be used to model the different possible conformations and calculate their relative energies. acs.orgspringernature.com This allows for the prediction of the most stable conformer in the gas phase or in solution. By combining these computational predictions with experimental NMR data, a detailed understanding of the conformational landscape of this compound can be achieved.
Computational and Theoretical Investigations of 3 3 Chlorophenyl Cyclopentan 1 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous properties can be derived.
For 3-(3-Chlorophenyl)cyclopentan-1-amine, DFT calculations would be used to optimize the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT enables the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the chlorine atom due to their lone pairs of electrons, and positive potential around the amine hydrogens. Such information is invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 Debye | Measures overall molecular polarity |
Note: The values in this table are hypothetical examples to illustrate the output of DFT calculations.
Conformational Analysis and Energy Landscape Mapping
Due to the flexibility of the cyclopentane (B165970) ring and the rotatable bond connecting it to the chlorophenyl group, this compound can exist in multiple conformations. The cyclopentane ring itself is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms, to alleviate ring strain. libretexts.org
Conformational analysis involves systematically exploring these different spatial arrangements to identify stable conformers (local minima on the potential energy surface) and the transition states that connect them. This mapping of the energy landscape is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. Computational methods can identify the most stable conformer, which is essential for subsequent studies like molecular docking. nih.gov For this molecule, key considerations would be the cis and trans isomers relative to the cyclopentane ring and the rotational position of the 3-chlorophenyl group.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful techniques for exploring how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.
Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov The process involves placing the 3D structure of this compound into the active site of a protein and using a scoring function to estimate the strength of the interaction for different poses. This modeling can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. numberanalytics.comconsensus.app For instance, the amine group could act as a hydrogen bond donor, while the chlorophenyl ring could engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues in the target's binding pocket.
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. numberanalytics.com This allows researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein upon binding, offering deeper mechanistic insights into the interaction. nih.gov
Table 2: Example of Predicted Interactions from Molecular Docking
| Interaction Type | Ligand Group Involved | Target Residue Example |
|---|---|---|
| Hydrogen Bond | Amine (-NH2) | Aspartic Acid (ASP) |
| Hydrophobic | Cyclopentane Ring | Leucine (LEU), Valine (VAL) |
| Pi-Pi Stacking | Chlorophenyl Ring | Phenylalanine (PHE) |
| Halogen Bond | Chlorine (-Cl) | Carbonyl oxygen of backbone |
Note: This table provides a hypothetical example of interactions that could be identified through ligand-target modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (focus on physicochemical descriptors, not pharmacological efficacy)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their activities. wikipedia.orgnih.gov In the context of this compound, a QSAR study would involve designing a set of its derivatives with varied substituents.
For each derivative, a range of physicochemical properties, known as molecular descriptors, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP), among others. hufocw.org A statistical model is then built to correlate these descriptors with a measured property (e.g., receptor binding, not clinical efficacy). The resulting QSAR model can help identify which physicochemical properties are most important for the activity , guiding the design of new derivatives with potentially enhanced properties. neovarsity.org
Table 3: Common Physicochemical Descriptors Used in QSAR
| Descriptor | Description | Relevance |
|---|---|---|
| LogP | Octanol-water partition coefficient | Measures hydrophobicity |
| Molecular Weight (MW) | Mass of the molecule | Relates to size and steric effects |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Relates to membrane permeability |
| Number of Hydrogen Bond Donors/Acceptors | Counts of H-bond forming groups | Important for target binding |
Prediction of Spectroscopic Data through Computational Methods
Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. frontiersin.org Using the optimized geometry from DFT calculations, it is possible to compute the vibrational frequencies corresponding to an Infrared (IR) spectrum. researchgate.netacs.org While calculated frequencies often have systematic errors, they can be corrected using scaling factors, resulting in a predicted spectrum that closely matches experimental data. acs.org This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as N-H stretching from the amine group or C-Cl stretching from the chlorophenyl ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. numberanalytics.com These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. rsc.org Comparing the predicted NMR spectrum with an experimental one is a powerful method for structural elucidation and stereochemical assignment. github.io
Chemical Reactivity and Derivatization Studies of 3 3 Chlorophenyl Cyclopentan 1 Amine
Reactions at the Amine Functionality
The primary amine group is the most reactive site for many common organic transformations, serving as a key handle for derivatization. Its nucleophilic character allows for reactions with a wide array of electrophiles to form stable covalent bonds.
The primary amine of 3-(3-chlorophenyl)cyclopentan-1-amine is readily susceptible to acylation and alkylation. Acylation reactions typically involve treatment with acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. These reactions are generally high-yielding and proceed under mild conditions.
Alkylation of the amine introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. Reductive alkylation, a common method, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. nih.gov This method offers a controlled way to introduce a variety of alkyl groups. nih.gov
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Electrophilic Reagent Example | Product Class |
| Acylation | Acetyl chloride | N-acetyl-3-(3-chlorophenyl)cyclopentan-1-amine |
| Acylation | Benzoyl chloride | N-benzoyl-3-(3-chlorophenyl)cyclopentan-1-amine |
| Alkylation | Methyl iodide | N-methyl-3-(3-chlorophenyl)cyclopentan-1-amine |
| Reductive Alkylation | Acetone | N-isopropyl-3-(3-chlorophenyl)cyclopentan-1-amine |
| Reductive Alkylation | Benzaldehyde | N-benzyl-3-(3-chlorophenyl)cyclopentan-1-amine |
Building upon the reactivity of the amine, a variety of important functional groups can be synthesized, including amides, ureas, and sulfonamides. These moieties are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.
Amides: Beyond acylation with acyl chlorides, amides can be formed by coupling the amine with carboxylic acids using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Ureas: The reaction of the primary amine with an isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) provides a direct route to substituted ureas and thioureas, respectively. mdpi.com These reactions are typically efficient and proceed without the need for a catalyst. mdpi.com For instance, reacting the title compound with 3-chlorophenylisothiocyanate would yield a symmetrically substituted thiourea (B124793) derivative.
Sulfonamides: Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like triethylamine (B128534) or pyridine. nih.govorganic-chemistry.org This reaction is robust and accommodates a wide range of sulfonyl chlorides, allowing for the introduction of diverse aryl and alkylsulfonyl groups. The resulting sulfonamides are known for their chemical stability and distinct geometric properties compared to simple amides. ucl.ac.ukucl.ac.uknih.gov
Table 2: Synthesis of Amine-Derived Functional Groups
| Reagent Class | Specific Reagent Example | Resulting Functional Group | Product Example |
| Isocyanate | Phenyl isocyanate | Urea (B33335) | 1-(3-chlorophenyl)cyclopentyl-3-phenylurea |
| Isothiocyanate | Methyl isothiocyanate | Thiourea | 1-(3-chlorophenyl)cyclopentyl-3-methylthiourea |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | N-(3-(3-chlorophenyl)cyclopentyl)-4-methylbenzenesulfonamide |
| Carboxylic Acid + EDC | Acetic acid | Amide | N-acetyl-3-(3-chlorophenyl)cyclopentan-1-amine |
Functionalization of the Chlorophenyl Moiety
The chlorophenyl ring offers a site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions or electrophilic aromatic substitution.
Aryl chlorides are viable substrates for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This allows for the chlorine atom to be replaced with a variety of aryl, heteroaryl, or vinyl groups, generating biaryl or styrene-like structures. libretexts.orgnanochemres.orgresearchgate.net The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is crucial for achieving high catalytic activity. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is a reliable method for the vinylation of aryl halides, leading to the formation of new carbon-carbon bonds with high stereoselectivity, often favoring the trans isomer. organic-chemistry.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Products
| Reaction Name | Coupling Partner Example | Catalyst System Example | Product Structure Example |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(biphenyl-3-yl)cyclopentan-1-amine |
| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 3-(3-(pyridin-3-yl)phenyl)cyclopentan-1-amine |
| Heck | Methyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | Methyl (E)-3-(3-(3-aminocyclopentyl)phenyl)acrylate |
| Heck | Styrene | PdCl₂(PPh₃)₂ / K₂CO₃ | 3-(3-styrylphenyl)cyclopentan-1-amine |
The aromatic ring can also undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. total-synthesis.commasterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the existing substituents: the chloro group and the 3-aminocyclopentyl group.
Modifications of the Cyclopentane (B165970) Ring
The saturated carbocyclic cyclopentane ring is generally less reactive than the amine or chlorophenyl moieties. Functionalization of the alkane backbone typically requires more forcing conditions and can be less selective. Potential transformations could involve free-radical reactions, such as radical halogenation, to introduce a new functional group handle on the ring. However, such reactions often suffer from a lack of regioselectivity, potentially leading to a mixture of products.
Alternatively, specific C-H activation methodologies could, in principle, be employed for more controlled functionalization, although this would represent a significant synthetic challenge. Dehydrogenation to introduce a double bond within the cyclopentyl ring would create a cyclopentene (B43876) intermediate, opening up pathways for further derivatization via alkene chemistry. These modifications remain largely theoretical for this specific molecule without dedicated research, as they risk compromising the integrity of the more reactive amine and aryl chloride groups.
Stereoselective Hydroxylation and Oxidation Reactions
There is no specific information available in the reviewed scientific literature regarding the stereoselective hydroxylation or oxidation reactions of this compound. General principles of organic chemistry suggest that the secondary amine is susceptible to oxidation, and the cyclopentyl ring could undergo hydroxylation. However, without experimental studies, any discussion of reaction conditions, catalysts, stereochemical outcomes, or yields would be purely speculative.
Ring Expansion and Contraction Methodologies
Methodologies for the ring expansion of cyclopentanes to cyclohexanes or the contraction to cyclobutane (B1203170) derivatives are established in organic synthesis. Similarly, general strategies for the ring contraction of cyclic amines have been reported. However, the application of these specific methodologies to this compound has not been documented in published research. Consequently, there are no detailed findings or data to present on this topic for the specified compound.
Role As a Synthetic Building Block and Probe in Chemical Research
Application in the Construction of Diverse Chemical Libraries
The utility of 3-(3-Chlorophenyl)cyclopentan-1-amine as a building block is evident in its application in the synthesis of diverse chemical libraries. Chemical libraries are collections of distinct compounds that are used in high-throughput screening to identify new drug leads. The primary amine of this compound can be readily functionalized through various reactions, including but not limited to, amidation, reductive amination, and urea (B33335) or thiourea (B124793) formation. This allows for the systematic introduction of a wide range of substituents, leading to the generation of a large number of structurally related compounds.
For instance, the reaction of this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates can rapidly generate libraries of amides, sulfonamides, and ureas, respectively. Each of these derivatives possesses unique physicochemical properties and three-dimensional shapes, which are critical for exploring the structure-activity relationships (SAR) of a particular biological target.
Table 1: Exemplary Reactions for Chemical Library Synthesis
| Reaction Type | Reagent | Resulting Functional Group |
| Amidation | Carboxylic Acid (R-COOH) | Amide (-NHCOR) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) |
| Reductive Amination | Aldehyde/Ketone (R'COR'') | Secondary/Tertiary Amine |
The resulting libraries can then be screened against various biological targets to identify "hits"—compounds that exhibit a desired biological activity. The structural information from these hits, centered around the common 3-(3-chlorophenyl)cyclopentyl core, can guide further optimization efforts.
Utilization in Scaffold-Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a computational or experimental strategy in medicinal chemistry aimed at discovering novel molecular skeletons (scaffolds) that can mimic the biological activity of a known active compound. The 3-(3-chlorophenyl)cyclopentyl moiety can serve as a novel scaffold that maintains the key pharmacophoric features of a parent molecule while possessing a distinct chemical structure. This can be particularly useful for generating new intellectual property or for overcoming issues with the original scaffold, such as poor pharmacokinetic properties or toxicity.
Bioisosteric replacement is a related strategy where a part of a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or other characteristics. The this compound scaffold can be used as a bioisostere for other cyclic or acyclic amine-containing structures in known bioactive molecules. For example, the cyclopentyl ring can be a bioisosteric replacement for a piperidine (B6355638) or other heterocyclic ring systems, potentially offering advantages in terms of metabolic stability or receptor binding affinity.
Table 2: Potential Bioisosteric Replacements for the Cyclopentyl Ring
| Original Moiety | Potential Advantage of Cyclopentyl Replacement |
| Phenyl Ring | Increased 3D-character, altered lipophilicity |
| Cyclohexyl Ring | Different conformational flexibility |
| Piperidine Ring | Removal of a basic nitrogen, potential for improved metabolic stability |
| Acyclic Alkyl Chain | Constrained conformation, potentially higher binding affinity |
Development of Chemical Probes for Biological System Investigations
A chemical probe is a small molecule that is used to study a specific biological target or pathway in a cellular or in vivo setting. The development of such probes requires a molecule with high affinity and selectivity for its target. While specific examples for this compound are not extensively documented in publicly available research, its structure is amenable to modification for the creation of chemical probes.
For example, the amine handle can be used to attach reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. These tagged versions of the molecule can then be used in a variety of experiments, including:
Target Engagement Studies: To confirm that a drug candidate binds to its intended target in a complex biological sample.
Target Identification: To identify the unknown protein target of a bioactive compound.
Imaging Studies: To visualize the localization of a target protein within a cell or organism.
The development of a potent and selective ligand derived from the this compound scaffold would be the first step in creating a valuable chemical probe for biological research.
Implementation in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening a library of small chemical fragments (typically with a molecular weight of less than 300 Da) to identify those that bind to a biological target. These initial "hits" are then grown or linked together to produce a more potent lead compound.
With a molecular weight of approximately 195.69 g/mol , this compound itself fits the criteria for a fragment. Its constituent parts, the chlorophenyl group and the cyclopentylamine (B150401), are common motifs in known drugs. As a fragment, it offers several potential starting points for elaboration. The amine group provides a clear vector for growing the fragment, while the aromatic ring can be further substituted to explore additional interactions with a target's binding site. The three-dimensional nature of the cyclopentyl ring can also be advantageous in exploring non-planar binding pockets.
Table 3: Fragment Properties of this compound
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | ~195.69 g/mol | < 300 Da |
| cLogP | ~2.8 | ≤ 3 |
| Number of Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 3 |
| Number of Hydrogen Bond Acceptors | 1 (from -NH₂) | ≤ 3 |
| Number of Rotatable Bonds | 2 | ≤ 3 |
The successful application of this compound in an FBDD campaign would involve its identification as a binder to a protein of interest through biophysical screening methods such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Subsequent synthetic chemistry efforts would then focus on elaborating this fragment into a more potent and drug-like molecule.
Future Directions and Emerging Research Avenues for 3 3 Chlorophenyl Cyclopentan 1 Amine
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes to 3-(3-Chlorophenyl)cyclopentan-1-amine is a fundamental first step for enabling further research. While specific methods for its synthesis are not widely reported, future research could focus on several promising strategies based on established organic chemistry principles.
One potential avenue is the exploration of reductive amination of 3-(3-chlorophenyl)cyclopentanone (B2368247). This common and versatile method could be optimized through the screening of various reducing agents and reaction conditions to achieve high yields and purity. Additionally, the use of stereoselective reducing agents could offer a pathway to control the stereochemistry of the final product.
Another emerging area is the application of transition-metal-catalyzed amination of a suitable precursor, such as a cyclopentyl halide or triflate bearing the 3-chlorophenyl group. Modern catalytic systems, including those based on palladium or copper, could provide direct and efficient routes that may not be achievable through traditional methods.
Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. A continuous-flow process could allow for the rapid optimization of reaction parameters and facilitate a more streamlined production of the compound for further studies.
Finally, biocatalytic methods , employing enzymes such as transaminases, represent a green and highly selective approach that could be investigated for the synthesis of enantiomerically pure forms of this compound.
A comparative overview of potential synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Reductive Amination | Well-established, versatile | Optimization of reagents and conditions, stereocontrol |
| Transition-Metal Catalysis | High efficiency, directness | Catalyst screening, ligand design |
| Flow Chemistry | Scalability, safety, control | Reactor design, process optimization |
| Biocatalysis | High stereoselectivity, green | Enzyme discovery and engineering |
Investigation of Stereoisomeric Effects in Mechanistic Studies
The presence of two stereocenters in this compound implies the existence of four possible stereoisomers (two pairs of enantiomers). A critical future research direction is the separation and characterization of these individual isomers and the investigation of their distinct chemical and biological properties.
Future mechanistic studies should aim to elucidate how the spatial arrangement of the amine and chlorophenyl groups influences the molecule's interactions with its environment. This could involve studying the kinetics and thermodynamics of its reactions or its binding affinity to biological targets. The differential effects of each stereoisomer could be profound, as is often the case with chiral molecules in pharmacology and materials science.
Advanced analytical techniques, such as chiral chromatography (e.g., HPLC and SFC) , will be essential for the separation and purification of the stereoisomers. Subsequent characterization using methods like X-ray crystallography could provide definitive information on their absolute configurations.
Once isolated, the individual stereoisomers can be used in mechanistic studies to probe their interactions. For example, in a biological context, this would involve comparing the binding affinities and functional activities of each isomer at a specific receptor or enzyme. This would provide valuable structure-activity relationship (SAR) data and could guide the design of more potent and selective molecules.
Application in New Interdisciplinary Research Areas
The unique combination of a primary amine, a cyclopentyl scaffold, and a chlorinated aromatic ring in this compound opens up possibilities for its application in diverse interdisciplinary fields beyond traditional medicinal chemistry.
In material science , the amine group can serve as a versatile functional handle for polymerization or for grafting the molecule onto surfaces to modify their properties. The chlorophenyl group, on the other hand, can influence the electronic properties and intermolecular interactions of the resulting materials. For instance, it could be explored as a monomer or additive in the creation of novel polymers with tailored thermal or optical properties.
The field of supramolecular chemistry offers another exciting avenue for research. The presence of both a hydrogen bond donor (the amine group) and a halogen atom suggests that this compound could participate in the formation of well-ordered supramolecular assemblies through hydrogen bonding and halogen bonding interactions. nih.govacs.org The directionality and tunable strength of halogen bonds are of significant interest for the rational design of crystalline materials with specific architectures and functions. nih.gov Research in this area could involve co-crystallization experiments with other molecules to form novel supramolecular structures.
Advanced Theoretical Modeling and Data Science Integration in Research
The integration of advanced theoretical modeling and data science can significantly accelerate the exploration of this compound's potential. Computational chemistry can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts.
Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to predict the stable conformations of the different stereoisomers, their electronic properties, and their reactivity. mdpi.com Such calculations can also be used to model the molecule's interaction with other chemical species, which is crucial for understanding its potential role in supramolecular chemistry or as a ligand for a biological target.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions in different environments, such as in solution or within a material matrix. This can provide a deeper understanding of its conformational flexibility and how it influences its macroscopic properties.
Furthermore, the application of data science and machine learning approaches could be beneficial in predicting the properties and potential applications of this compound. By training models on data from structurally related compounds, it may be possible to predict its bioactivity, material properties, or even optimal synthetic conditions. This data-driven approach can help to prioritize experimental investigations and reduce the time and resources required for research and development.
| Computational Method | Research Application | Potential Insights |
| Quantum Mechanics (DFT) | Conformational analysis, electronic properties | Stable geometries, reactivity, interaction energies |
| Molecular Dynamics (MD) | Dynamic behavior in various media | Conformational flexibility, solvation effects |
| Data Science/Machine Learning | Property prediction | Bioactivity, material properties, synthesis optimization |
Q & A
Q. Advanced (Characterization)
- ¹H/¹³C NMR : Key signals include the cyclopentane protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.2–7.4 ppm). The amine proton (δ 1.2–1.8 ppm) may broaden due to hydrogen bonding .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂) .
- Derivatization : Use of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection for trace analysis .
Ambiguities in stereochemistry can be resolved via X-ray crystallography or NOESY experiments .
How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Advanced (Data Analysis)
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and controls) .
- Purity issues : Validate compound purity (>95%) via HPLC and elemental analysis before biological testing .
- Structural confirmation : Ensure derivatives are fully characterized (e.g., NOE for stereoisomers) to exclude regioisomeric impurities .
Meta-analyses of dose-response curves and statistical validation (e.g., p < 0.01) are critical .
What are the key considerations for designing enantioselective synthesis protocols for stereoisomers of this compound?
Q. Advanced (Stereochemistry)
- Chiral catalysts : Use Ru-BINAP or Jacobsen’s salen complexes for asymmetric hydrogenation .
- Protecting groups : Boc or Fmoc protection of the amine prevents racemization during synthesis .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers with >99% ee .
Kinetic studies show (1R,2S)-isomers exhibit higher binding affinity to serotonin receptors .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic (Safety)
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to prevent inhalation exposure (PAC-1 limit: 2.1 mg/m³) .
- Spill management : Absorb with diatomaceous earth and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen, away from oxidizers and moisture .
How can computational chemistry predict the pharmacokinetic properties of this compound?
Q. Advanced (Computational Methods)
- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (experimental logP ≈ 2.2) .
- Docking simulations : AutoDock Vina for binding affinity predictions with targets like NMDA receptors .
- Metabolism prediction : CYP450 isoform interactions modeled via StarDrop or Schrödinger .
These tools reduce experimental workload by 40–60% in early-stage drug discovery .
What strategies minimize byproduct formation during amidation of this compound?
Q. Advanced (Reaction Optimization)
- Coupling agents : Use HATU or EDCI with DMAP to enhance efficiency (>90% yield) .
- Solvent selection : Anhydrous DMF or THF minimizes hydrolysis of active esters .
- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., N-acylation) .
LC-MS monitoring identifies intermediates for real-time adjustment .
How does the cyclopentane ring conformation affect interactions with biological targets?
Q. Advanced (Structure-Activity Relationships)
- Ring puckering : Chair conformation enhances binding to G-protein-coupled receptors (GPCRs) by aligning the amine and aryl groups .
- Steric effects : Substituents at the 2-position of the cyclopentane reduce off-target activity .
MD simulations show that the boat conformation decreases binding affinity by 30% .
What environmental precautions are necessary when disposing of waste containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
